molecular formula C11H9F5O2 B14068705 1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one

1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14068705
M. Wt: 268.18 g/mol
InChI Key: HVXQQVDUAQABME-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of difluoromethyl and trifluoromethoxy groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the difluoromethyl and trifluoromethoxy groups onto a phenyl ring through electrophilic aromatic substitution reactions. The propan-2-one moiety can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

  • **Ox

Properties

Molecular Formula

C11H9F5O2

Molecular Weight

268.18 g/mol

IUPAC Name

1-[3-(difluoromethyl)-2-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5O2/c1-6(17)5-7-3-2-4-8(10(12)13)9(7)18-11(14,15)16/h2-4,10H,5H2,1H3

InChI Key

HVXQQVDUAQABME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)C(F)F)OC(F)(F)F

Origin of Product

United States

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